molecular formula C15H28N4O2S B118131 5-(Biotinamido)pentylamine CAS No. 115416-38-1

5-(Biotinamido)pentylamine

Cat. No. B118131
M. Wt: 328.5 g/mol
InChI Key: CCSGGWGTGOLEHK-OBJOEFQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Biotinamido)pentylamine is a versatile biotinylated linker that can be incorporated into chemical tools via its terminal amino group . It is used in the synthesis of PROTACs .


Synthesis Analysis

The synthesis of 5-(Biotinamido)pentylamine involves site-selective conversion of azido groups at carbonyl α-positions into oxime groups leading triazide to a triple click conjugation scaffold . This process also involves the convergent synthesis of trifunctional molecules by three sequential azido-type-selective cycloadditions .


Molecular Structure Analysis

The molecular formula of 5-(Biotinamido)pentylamine is C15H28N4O2S . Its exact mass is 328.19 and its molecular weight is 328.480 .


Chemical Reactions Analysis

The chemical reactions involving 5-(Biotinamido)pentylamine include site-selective conversion of azido groups at carbonyl α-positions into oxime groups . This leads to a triple click conjugation scaffold and the convergent synthesis of trifunctional molecules by three sequential azido-type-selective cycloadditions .


Physical And Chemical Properties Analysis

5-(Biotinamido)pentylamine is a light brown solid . Its molecular weight on a free base basis is 328.47 .

Scientific Research Applications

1. Diagnostic Applications in Blood Coagulation 5-(Biotinamido)pentylamine is used as an amine substrate in a colorimetric assay for Factor XIII in plasma. This method is ideal for routine diagnostic estimation of Factor XIII due to its simplicity and potential for assay of large numbers of samples (Lee, Birckbichler, & Patterson, 1988).

2. Identification of Protein Substrates in Cancer Research In HT29 colon cancer cell extracts, 5-(biotinamido)pentylamine has been utilized to biotin-label proteins for identification of transglutaminase substrates. This method aids in identifying proteins like human fructose-1,6-bisphosphate aldolase A as transglutaminase substrates (Lee et al., 1992).

3. Assay Development for Cellular Transglutaminase A colorimetric assay for cellular transglutaminase has been developed using 5-(biotinamido)pentylamine. This assay is rapid, sensitive, nonisotopic, and effective for both crude cellular preparations and purified enzymes (Jeon et al., 1989).

4. Proteomics and Disease Research In a proteomics study, 5-(biotinamido)pentylamine was used to identify over 25 proteins in human intestinal epithelial cells that can serve as transglutaminase substrates, providing insights into diseases like celiac disease (Orrù et al., 2003).

5. Structural Characterization in Food Industry 5-(Biotinamido)pentylamine has been employed in the structural characterization of transglutaminase-catalyzed casein cross-linking, a process used in the food industry to improve texture (Lilla et al., 2012).

Safety And Hazards

When handling 5-(Biotinamido)pentylamine, it is advised to limit all unnecessary personal contact, wear protective clothing when risk of exposure occurs, use it in a well-ventilated area, and avoid contact with incompatible materials . It is also advised not to eat, drink, or smoke when handling this substance .

Future Directions

5-(Biotinamido)pentylamine is a versatile biotinylated linker that can be incorporated into chemical tools via its terminal amino group . Its use in the synthesis of PROTACs suggests potential future applications in the development of new therapeutic agents .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-aminopentyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10,16H2,(H,17,20)(H2,18,19,21)/t11-,12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSGGWGTGOLEHK-OBJOEFQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50151096
Record name 5-(Biotinamido)pentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Biotinamido)pentylamine

CAS RN

115416-38-1
Record name 5-(Biotinamido)pentylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115416381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Biotinamido)pentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Biotinamido)pentylamine
Reactant of Route 2
Reactant of Route 2
5-(Biotinamido)pentylamine
Reactant of Route 3
Reactant of Route 3
5-(Biotinamido)pentylamine
Reactant of Route 4
Reactant of Route 4
5-(Biotinamido)pentylamine
Reactant of Route 5
5-(Biotinamido)pentylamine
Reactant of Route 6
Reactant of Route 6
5-(Biotinamido)pentylamine

Citations

For This Compound
775
Citations
A Ichikawa, J Ishizaki, M Morita, K Tanaka… - Bioscience …, 2008 - Taylor & Francis
Transglutaminases (TGs) are a family of enzymes that catalyze Ca 2+ -dependent post-translational modification of proteins by introducing protein-protein crosslinks (between specific …
Number of citations: 11 www.tandfonline.com
KN Lee, MD Maxwell, MK Patterson Jr… - … et Biophysica Acta (BBA …, 1992 - Elsevier
A biotinamine probe, 5-(biotinamido)pentylamine, was used for biotin-labeling of proteins in HT29 colon cancer cell extracts by endogenous transglutaminase activity. The biotin-…
Number of citations: 45 www.sciencedirect.com
TF Slaughter, KE Achyuthan, TS Lai… - Analytical biochemistry, 1992 - Elsevier
Transglutaminases belong to an important family of enzymes involved in hemostasis, skin formation, and wound healing. We describe a technique for the measurement of …
Number of citations: 200 www.sciencedirect.com
K Ikura, K Kita, I Fujita, H Hashimoto… - Archives of biochemistry …, 1998 - Elsevier
Transglutaminase is a calcium-dependent enzyme which catalyzes amine incorporation and cross-linking of proteins. To isolate the amine acceptor protein substrates of …
Number of citations: 37 www.sciencedirect.com
RN Singh, T McQueen, K Mehta - Analytical biochemistry, 1995 - Elsevier
Materials and Methods Reagents. N, N-Dimethyl casein (Mecasein), streptavidin alkaline phosphatase, guinea pig liver transglutaminase (GPTG), and avidin peroxidase were pur-…
Number of citations: 12 www.sciencedirect.com
KN Lee, PJ Birckbichler, MK Patterson Jr - Clinical chemistry, 1988 - academic.oup.com
In this new colorimetric assay for Factor XIII in plasma, 5-(biotinamido)pentylamine is used as the amine substrate. Factor XIII, a zymogen, is transformed by thrombin and Ca2+ to active …
Number of citations: 44 academic.oup.com
AJ Grierson, GVW Johnson, CCJ Miller - Neuroscience letters, 2001 - Elsevier
Abnormal aggregates of tau and neurofilaments are pathologies of Alzheimer's disease. Some of these aggregates are insoluble in chaotropic salts and ionic detergents but the …
Number of citations: 46 www.sciencedirect.com
B Mehul, S Bawumia, R Colin Hughes - FEBS letters, 1995 - Wiley Online Library
The 30 kDa β‐galactoside‐binding protein of baby hamster kidney (BHK) cells [Mehul et al. (1994), J. Biol. Chem. 269, 18250–18258] homologous to galectin 3, a widely distributed …
Number of citations: 93 febs.onlinelibrary.wiley.com
FA VanDenBrule, FT Liu… - Cell adhesion and …, 1998 - Taylor & Francis
Tumor cell adhesion and migration to laminin are important events during invasion and metastatic spread. Galectin-3, a multifunctional member of the galectin family, binds specifically …
Number of citations: 36 www.tandfonline.com
C Esposito, F Paparo, I Caputo, R Porta… - The American journal of …, 2003 - Elsevier
OBJECTIVES: The molecular and functional properties of small intestinal tissue transglutaminase are largely unknown despite growing interest because of its role in celiac disease (CD)…
Number of citations: 96 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.